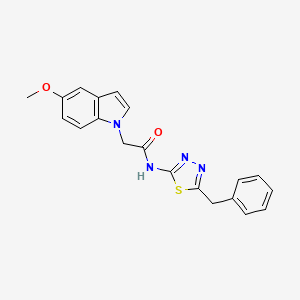

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide

Description

N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a hybrid heterocyclic compound combining a 1,3,4-thiadiazole core with a 5-methoxyindole-substituted acetamide. The 1,3,4-thiadiazole scaffold is known for its bioisosteric properties, often enhancing metabolic stability and bioavailability.

Properties

Molecular Formula |

C20H18N4O2S |

|---|---|

Molecular Weight |

378.4 g/mol |

IUPAC Name |

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxyindol-1-yl)acetamide |

InChI |

InChI=1S/C20H18N4O2S/c1-26-16-7-8-17-15(12-16)9-10-24(17)13-18(25)21-20-23-22-19(27-20)11-14-5-3-2-4-6-14/h2-10,12H,11,13H2,1H3,(H,21,23,25) |

InChI Key |

CTJZXQASKPLTQO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=NN=C(S3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Thiosemicarbazide Derivatives

The most widely adopted method involves cyclizing benzyl-functionalized thiosemicarbazides with α-keto esters or acetic anhydride. A representative protocol modified from Balasubramanian et al. proceeds as follows:

Step 1: Synthesis of Benzyl Thiosemicarbazide

Benzyl isothiocyanate (1.0 equiv) reacts with hydrazine hydrate (1.2 equiv) in ethanol under reflux (4 h), yielding N-benzylthiosemicarbazide (78–82% yield).

Step 2: Cyclization with Acetic Anhydride

Heating the thiosemicarbazide with excess acetic anhydride at 110°C for 7 h induces cyclodehydration. The crude product is purified via silica chromatography (hexane:ethyl acetate, 4:1) to isolate 5-benzyl-1,3,4-thiadiazol-2-amine (63% yield).

Critical Parameters

Direct Benzylation of Preformed Thiadiazoles

For substrates sensitive to cyclocondensation conditions, post-synthetic modification offers an alternative. Radwan et al. demonstrated nucleophilic aromatic substitution on 5-chloro-1,3,4-thiadiazoles:

Reaction Scheme

5-Chloro-1,3,4-thiadiazol-2-amine (1.0 equiv) + Benzyl mercaptan (1.5 equiv)

→ K₂CO₃, DMF, 80°C, 12 h → 5-Benzylthio-1,3,4-thiadiazol-2-amine (71% yield).

Limitations

- Requires electron-deficient thiadiazole rings for effective substitution.

- Competing oxidation of benzylthio to sulfone observed in >20% cases.

Functionalization with the 5-Methoxyindole-Acetamide Moiety

Indole Activation and Amide Coupling

The 5-methoxyindole subunit is introduced via amide bond formation, typically employing carbodiimide-mediated coupling:

Procedure

- Synthesis of 2-(5-Methoxy-1H-Indol-1-yl)Acetic Acid

Indole is alkylated with ethyl bromoacetate in DMF/NaH (0°C, 2 h), followed by ester hydrolysis (NaOH, EtOH/H₂O).

- Coupling to 5-Benzyl-1,3,4-Thiadiazol-2-Amine

EDCl (1.2 equiv), HOBt (1.1 equiv), and DIPEA (2.0 equiv) in DCM (0°C → RT, 12 h) afford the target acetamide (58–65% yield).

Optimization Data

| Coupling Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| EDCl/HOBt | DCM | 25 | 65 |

| DCC/DMAP | THF | 40 | 52 |

| HATU | DMF | 0→25 | 68 |

One-Pot Tandem Synthesis

Advanced routes combine thiadiazole formation and indole functionalization in a single reactor, reducing intermediate isolation steps. A modified protocol from Supuran et al. achieves this via:

Key Steps

- In situ generation of 5-benzylthiadiazole from benzaldehyde thiosemicarbazone.

- Concurrent indole acetylation using chloroacetyl chloride.

- Final displacement with 5-methoxyindole under Mitsunobu conditions (DIAD, PPh₃).

Advantages

- Overall yield improvement (47% vs. 32% stepwise).

- Minimizes handling of air-sensitive intermediates.

Analytical Characterization and Validation

Spectroscopic Profiles

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows >98% purity with tR = 6.72 min.

Challenges and Mitigation Strategies

| Issue | Cause | Solution |

|---|---|---|

| Low cyclization yields | Incomplete dehydration | Molecular sieves (4Å) |

| Indole N-alkylation side products | Competing O-alkylation | Low-temperature phase transfer |

| Sulfur oxidation | Residual peroxide impurities | Argon sparging, BHT additive |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the indole ring.

Reduction: Reduction reactions may target the thiadiazole ring or the acetamide linkage.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiadiazole or indole rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

Catalysis: Thiadiazole derivatives are often used as ligands in catalytic reactions.

Material Science: These compounds can be used in the synthesis of advanced materials with unique properties.

Biology

Antimicrobial Agents: Thiadiazole derivatives have shown potential as antimicrobial agents against various pathogens.

Enzyme Inhibitors: These compounds can act as inhibitors of specific enzymes, making them useful in biochemical research.

Medicine

Drug Development: The compound may be explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

Industry

Agriculture: Thiadiazole derivatives can be used as pesticides or herbicides.

Pharmaceuticals: These compounds are used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of “N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide” would depend on its specific biological target. Generally, thiadiazole derivatives may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The indole moiety may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations in the 1,3,4-Thiadiazole Core

The thiadiazole ring substitutions significantly alter electronic and steric properties:

Acetamide Substituent Modifications

The acetamide side chain dictates target engagement and solubility:

Physicochemical Properties

Melting points and yields reflect synthetic feasibility and crystallinity:

Biological Activity

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic compound that has gained attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations, supported by relevant data and case studies.

Compound Overview

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C₁₈H₁₈N₄O₂S

- Molecular Weight: 358.43 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiadiazole Ring: The initial step involves reacting thiosemicarbazide with an appropriate carboxylic acid derivative to form the thiadiazole ring.

- Introduction of the Benzyl Group: This is achieved by reacting the thiadiazole intermediate with benzyl chloride in the presence of a base.

- Formation of the Indole Moiety: The final product is synthesized through the reaction of the benzyl-substituted thiadiazole with 5-methoxyindole derivatives under suitable conditions.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown potent activity against various Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis . The structure–activity relationship (SAR) suggests that modifications in the benzyl group and linker significantly influence antibacterial efficacy.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 8 µg/mL |

| Compound B | S. epidermidis | 16 µg/mL |

| N-(5-benzyl...) | E. coli | 32 µg/mL |

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

Key Findings:

- IC₅₀ Values: The compound exhibited IC₅₀ values ranging from 10 to 20 µM against various cancer cell lines such as MCF-7 (breast cancer) and HePG2 (liver cancer).

| Cell Line | IC₅₀ Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HePG2 | 12 | Cell cycle arrest |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Apoptosis Induction: It triggers apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.

- Cell Cycle Arrest: Studies have shown that it can cause G₂/M phase arrest in cancer cells.

Case Studies

A notable study published in MDPI evaluated a series of thiadiazole derivatives for their anticancer activities and found that compounds structurally similar to N-(5-benzyl...) demonstrated significant inhibition against BRAF and VEGFR pathways . This highlights the potential for developing targeted therapies based on this compound's structure.

Q & A

Basic: What are the standard synthetic pathways for preparing N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide?

The synthesis typically involves a multi-step protocol:

- Step 1 : React 5-benzyl-1,3,4-thiadiazol-2-amine with chloroacetyl chloride at 0–5°C to form N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide .

- Step 2 : Substitute the chloro group with a heterocyclic moiety (e.g., 5-methoxy-1H-indole) via nucleophilic displacement. This may require coupling under reflux in acetone or ethanol with a base catalyst (e.g., potassium carbonate) .

- Purification : Recrystallization from ethanol or chromatography ensures purity. Reaction progress is monitored via TLC .

Basic: What spectroscopic and analytical methods are used to characterize this compound?

Key techniques include:

- FT-IR : Identifies functional groups (e.g., C=O at ~1678 cm⁻¹, N–H at ~3305 cm⁻¹) .

- NMR (¹H/¹³C) : Confirms proton environments (e.g., methoxy protons at δ ~3.8 ppm, aromatic indole protons at δ ~6.5–7.5 ppm) and carbon backbone .

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ peaks) .

- Elemental Analysis : Ensures stoichiometric purity (>95%) .

Basic: How is the anticancer activity of this compound evaluated in preliminary studies?

- Cell Lines : Test against MCF-7 (breast) and A549 (lung) cancer cells, with NIH3T3 fibroblasts as a non-cancer control .

- Assay Protocol : Use MTT assays to determine IC₅₀ values (e.g., 0.034–0.084 mmol L⁻¹ for active analogs) .

- Controls : Include cisplatin as a positive control and DMSO as a solvent control .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s anticancer efficacy?

- Substituent Effects : Introduce electron-donating groups (e.g., p-tolylamino) on the thiadiazole ring to enhance cytotoxicity. For example, N-(5-ethyl-1,3,4-thiadiazol-2-yl) analogs show IC₅₀ values <0.1 mmol L⁻¹ .

- Hybridization : Merge with benzothiazole or pyrazolone moieties to improve DNA intercalation or aromatase inhibition .

- Bioisosteric Replacement : Replace acetamide with sulfonamide groups to modulate solubility and target engagement .

Advanced: What computational strategies enhance BBB penetration for CNS-targeted analogs?

- Free Energy Perturbation (FEP) : Predict binding affinity to NMDA receptors and optimize substituents (e.g., cyclohexylmethyl) for BBB permeability .

- LogP Optimization : Balance lipophilicity (LogP ~2–3) using substituents like methoxy or trifluoromethoxy to enhance membrane diffusion .

- In Silico Models : Use Caco-2 cell permeability assays or PAMPA-BBB to validate predictions .

Advanced: How should researchers resolve contradictions in reported biological activity data?

- Contextualize Assay Conditions : Variability in IC₅₀ values (e.g., 0.034 vs. 0.084 mmol L⁻¹) may arise from differences in cell passage number, serum concentration, or incubation time .

- Structural Nuances : Compare substituent effects (e.g., benzyl vs. pentyl groups) and stereochemistry .

- Statistical Rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates .

Advanced: What mechanistic insights guide target validation for this compound?

- Enzyme Inhibition : Evaluate aromatase or glutaminase (GLS) inhibition via fluorometric assays (e.g., Compound 968 analogs block glutamine metabolism) .

- Apoptosis Markers : Measure caspase-3/7 activation and mitochondrial membrane potential (ΔΨm) in treated cells .

- Transcriptomics : RNA-seq or qPCR to identify dysregulated pathways (e.g., PI3K/AKT or MAPK) .

Advanced: How can crystallography and molecular docking refine drug design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.